GPR109b Agonist Potency: Tetrahydrofuranylmethyl Analog vs. n-Propyl Analog
The target compound (5j) exhibits a pEC50 of 6.51 at human GPR109b, corresponding to an EC50 of approximately 309 nM [1]. In contrast, the n-propyl analog 4-(n-propyl)amino-3-nitrobenzoic acid (Compound 5c) shows a pEC50 of 7.52 (EC50 ≈ 30 nM), representing a 10-fold higher potency [2]. This difference is attributable to the steric and electronic effects of the tetrahydrofuran ring versus a linear alkyl chain. Both data points originate from the same study using the same assay format, ensuring direct comparability.
| Evidence Dimension | GPR109b Agonist Potency (EC50) |
|---|---|
| Target Compound Data | pEC50 = 6.51; EC50 ≈ 309 nM |
| Comparator Or Baseline | 4-(n-Propyl)amino-3-nitrobenzoic acid (Compound 5c): pEC50 = 7.52; EC50 ≈ 30 nM |
| Quantified Difference | ~10-fold lower potency (1 log unit difference in EC50) |
| Conditions | Human GPR109b receptor transfected in CHOK1 cells; inhibition of forskolin-induced cAMP accumulation (Skinner et al., 2007) |
Why This Matters
For researchers requiring a specific potency window (mid-nanomolar vs. low-nanomolar) in GPR109b activation studies, the tetrahydrofuranylmethyl analog provides a distinct pharmacological tool that avoids the higher potency and potential for exaggerated pharmacology of the n-propyl analog.
- [1] ChEMBL Database, Compound CHEMBL394906. GproteinDb reports pEC50 6.51 for HCAR3. View Source
- [2] Guide to Pharmacology (GtoPdb) entry for 4-(n-propyl)amino-3-nitrobenzoic acid, linking to Skinner et al., 2007. View Source
